Protein Kinase C (19-35) Peptide is a synthetic peptide fragment derived from the Protein Kinase C enzyme, specifically from its pseudosubstrate domain. This peptide plays a significant role in regulating the activity of Protein Kinase C, which is a family of serine/threonine kinases involved in various cellular processes such as signal transduction, cell proliferation, and differentiation. The Protein Kinase C family is activated by diacylglycerol and calcium ions, leading to phosphorylation of target proteins that modulate their functions. The Protein Kinase C (19-35) Peptide serves as an important tool in biochemical research due to its ability to inhibit the activity of Protein Kinase C by mimicking the natural substrate, thus interfering with its phosphorylation processes .
Protein Kinase C (19-35) Peptide is classified under synthetic peptides used for research purposes. It is specifically categorized as a pseudosubstrate inhibitor, which means it can bind to the active site of Protein Kinase C, preventing its interaction with actual substrates. This classification highlights its utility in studying the mechanisms of Protein Kinase C and its role in various signaling pathways within cells .
The synthesis of Protein Kinase C (19-35) Peptide typically employs solid-phase peptide synthesis (SPPS). This method involves several key steps:
This method allows for precise control over the sequence and structure of the peptide, making it suitable for producing specific inhibitors like Protein Kinase C (19-35) Peptide.
The molecular structure of Protein Kinase C (19-35) Peptide corresponds to residues 19-35 of the pseudosubstrate domain of Protein Kinase C isoforms alpha and beta. The sequence typically includes a stretch of basic amino acids that resemble the consensus substrate sequence but contains an alanine residue at the phosphor-acceptor position, crucial for its inhibitory function .
The peptide's structure can be represented as follows:
This sequence forms an α/β structure that facilitates its interaction with the active site of Protein Kinase C, effectively blocking substrate binding .
Protein Kinase C (19-35) Peptide can undergo various chemical reactions typical for peptides, including:
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions .
The mechanism of action of Protein Kinase C (19-35) Peptide primarily involves its competitive inhibition at the substrate-binding site of Protein Kinase C. Upon activation by diacylglycerol and calcium ions, Protein Kinase C translocates to the cell membrane where it phosphorylates target proteins. The presence of Protein Kinase C (19-35) Peptide disrupts this process by mimicking natural substrates, thereby preventing phosphorylation events that are crucial for signal transduction pathways related to cell growth, differentiation, and apoptosis .
Protein Kinase C (19-35) Peptide exhibits several notable physical and chemical properties:
These properties make it suitable for various laboratory applications where stability and solubility are critical factors .
Protein Kinase C (19-35) Peptide has several applications in scientific research:
The PKC (19-35) peptide (sequence: RFARKGALRQKNVHEVK) corresponds to the conserved pseudosubstrate domain of conventional (cPKC) and novel (nPKC) PKC isoforms. This domain maintains PKC autoinhibition in the absence of second messengers by occupying the substrate-binding cavity in the catalytic domain through a unique alanine residue at position 27 (Ala27), which replaces the phosphoacceptor serine/threonine found in true substrates [2] [3]. Structural studies reveal that residues 28-31 (GALR) confer isoform-specific binding affinity: cPKCα exhibits 50-fold higher affinity for this region than nPKCε due to complementary electrostatic surfaces in the kinase C-lobe [3] [6]. The pseudosubstrate domain adopts an α-helical conformation when bound, stabilized by hydrogen bonding between Arg19/Glu33 and the catalytic domain’s hinge region [2].
Table 1: PKC Isoform-Specific Interactions with PKC (19-35) Peptide
Isoform Class | Key Binding Residues | Binding Affinity (Kd, μM) | Structural Determinants |
---|---|---|---|
cPKC (α, βI, βII) | Lys22, Arg23, Asn24 | 0.05–0.1 | High-affinity C1 domain coordination |
nPKC (δ, ε, θ) | Gln26, Val29, His30 | 0.5–2.0 | Weaker hydrophobic pocket engagement |
aPKC (ζ, ι/λ) | N/A | >100 | Lack conserved C1 domains |
As a pseudosubstrate mimic, PKC (19-35) acts as a competitive inhibitor by occupying the substrate-binding cleft in the PKC catalytic domain. Biochemical assays demonstrate potent inhibition of cPKCα (IC50 < 1 μM) but significantly weaker effects on nPKCδ (IC50 ≈ 35 μM) when tested against peptide substrates like neurogranin(28-43) [9] [3]. The inhibitory specificity arises from the peptide’s Lys-Leu motif (positions 22–23), which mimics consensus PKC phosphorylation sites (RXXS/TXR) and competes with endogenous substrates for docking in the catalytic groove [7]. However, cross-reactivity occurs with distantly related kinases: At 100 μM, PKC (19-35) inhibits autophosphorylated CaMK-II (IC50 ≈ 30 μM) and proteolyzed MLCK (IC50 ≈ 35 μM) due to structural similarities in their substrate-binding pockets [9]. This necessitates careful concentration control in cellular studies.
Table 2: Kinase Inhibition Profile of PKC (19-35) Peptide
Kinase | IC50 (μM) | Substrate Used | Inhibition Mechanism |
---|---|---|---|
PKCα | <1 | Neurogranin(28-43) | Competitive |
PKCδ | 35 | Neurogranin(28-43) | Competitive |
CaMK-II | 30 | Syntide-2 | Non-competitive |
MLCK | 35 | Myosin light chain | Mixed-type |
PKA | >100 | Kemptide | No inhibition |
Beyond direct catalytic blockade, PKC (19-35) exerts allosteric effects by disrupting intramolecular interactions critical for PKC activation. Full-length PKC isoforms maintain autoinhibition through two key interactions:
Molecular dynamics simulations reveal that PKC (19-35) binding to the catalytic domain triggers long-range conformational changes in the regulatory C1A-C1B hinge region (residues 100–120), reducing diacylglycerol (DAG) affinity by 70% and impairing membrane recruitment [2] [8]. This dual mechanism—direct inhibition and allosteric suppression of activation—explains its efficacy at sub-stoichiometric concentrations.
Table 3: Functional Consequences of PKC (19-35)-Mediated Allosteric Modulation
PKC Activation Step | Effect of PKC (19-35) | Functional Outcome |
---|---|---|
Pseudosubstrate release | Stabilized interaction | Prevents catalytic site access |
C1 domain membrane insertion | Impaired DAG binding | Reduces membrane translocation |
Pseudo-RACK dissociation | Enhanced | Causes aberrant RACK binding |
Catalytic domain conformation | Locked in closed state | Suppresses phosphorylation |
Surface plasmon resonance (SPR) analyses quantify PKC (19-35) binding kinetics to recombinant PKCα and PKCθ catalytic domains. The peptide associates rapidly with PKCα (kon = 2.1 × 105 M−1s−1) but dissociates slowly (koff = 8.7 × 10−4 s−1), yielding a submicromolar Kd of 4.1 nM [10]. Phosphorylation status critically modulates binding: Dephosphorylation of Thr500 in PKCθ’s activation loop reduces affinity 100-fold by destabilizing the peptide-binding cleft [10]. Crystallographic studies of PKCθ catalytic domain complexes reveal that PKC (19-35) binding induces closure of the glycine-rich loop (residues 424–429), obstructing the ATP phosphate recognition site and explaining its non-ATP-competitive kinetics [10]. Stopped-flow fluorimetry shows biphasic inactivation—an initial rapid phase (τ = 12 ms) corresponding to substrate-site occlusion, followed by slower conformational changes (τ = 2.1 s) that allosterically suppress catalytic activity [9].
Table 4: Kinetic Parameters of PKC (19-35) Binding to PKC Isoforms
Parameter | PKCα | PKCθ | Method | Conditions |
---|---|---|---|---|
kon (M−1s−1) | 2.1 × 105 | 1.3 × 104 | SPR | 25°C, physiological pH |
koff (s−1) | 8.7 × 10−4 | 0.17 | SPR | 25°C, physiological pH |
Kd (nM) | 4.1 | 13,000 | Calculated | 25°C |
IC50 (μM) | 0.07 | 38 | Enzyme assay | 100 μM ATP |
CAS No.: 639-99-6
CAS No.: 13981-37-8
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: 925246-00-0